molecular formula C30H30Cl2N6O8 B10860429 Siremadlin succinate CAS No. 1638193-48-2

Siremadlin succinate

Cat. No.: B10860429
CAS No.: 1638193-48-2
M. Wt: 673.5 g/mol
InChI Key: WOEIHDWLQDGIAG-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Siremadlin succinate is an orally bioavailable, potent, and selective second-generation inhibitor of the Murine Double Minute-2 (MDM2) protein. It is primarily used in the treatment of various cancers, including acute myeloid leukemia and solid tumors. This compound works by inhibiting the interaction between MDM2 and the tumor suppressor protein p53, thereby restoring p53’s tumor-suppressive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of siremadlin succinate involves multiple steps, including the preparation of the active pharmaceutical ingredient (API) and its subsequent conversion into the succinate salt form. The synthetic route typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Siremadlin succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution reagents: These include halogens, alkylating agents, and nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Siremadlin succinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the MDM2-p53 interaction and to develop new inhibitors targeting this pathway.

    Biology: this compound is employed in cellular and molecular biology research to investigate the role of p53 in cell cycle regulation and apoptosis.

    Medicine: The compound is being studied in clinical trials for its potential to treat various cancers, including acute myeloid leukemia, myelodysplastic syndromes, and solid tumors.

    Industry: This compound is used in the pharmaceutical industry for the development of new cancer therapies

Mechanism of Action

Siremadlin succinate exerts its effects by binding to the MDM2 protein and disrupting its interaction with the p53 tumor suppressor protein. This disruption prevents the degradation of p53, allowing it to accumulate and exert its tumor-suppressive functions. The restored p53 activity leads to cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Siremadlin Succinate

This compound stands out due to its high potency, selectivity, and oral bioavailability. It has shown promising results in preclinical and clinical studies, particularly in the treatment of acute myeloid leukemia and other cancers. Additionally, this compound has a well-characterized safety profile and has demonstrated single-agent anti-leukemic activity .

Properties

CAS No.

1638193-48-2

Molecular Formula

C30H30Cl2N6O8

Molecular Weight

673.5 g/mol

IUPAC Name

butanedioic acid;(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one

InChI

InChI=1S/C26H24Cl2N6O4.C4H6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14;5-3(6)1-2-4(7)8/h6-13,20H,1-5H3;1-2H2,(H,5,6)(H,7,8)/t20-;/m0./s1

InChI Key

WOEIHDWLQDGIAG-BDQAORGHSA-N

Isomeric SMILES

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC.C(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.